N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Description
N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-[4-[2-[(2,6-difluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O2S/c17-12-2-1-3-13(18)11(12)7-19-14(22)6-10-8-24-16(20-10)21-15(23)9-4-5-9/h1-3,8-9H,4-7H2,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYDVEAGBKDPCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluorobenzyl Group: This step involves the nucleophilic substitution reaction where the difluorobenzyl group is introduced to the thiazole ring.
Formation of the Cyclopropane Carboxamide Group: This is typically done through the reaction of cyclopropanecarboxylic acid with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring and the difluorobenzyl moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the thiazole ring, while substitution reactions could introduce new functional groups to the molecule.
Scientific Research Applications
N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide exhibits promising biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs have shown significant antimicrobial properties against various bacterial strains (both Gram-positive and Gram-negative) and fungi. The mechanism of action often involves the inhibition of essential cellular processes in pathogens .
Anticancer Potential
The compound has been studied for its ability to inhibit protein-protein interactions relevant to cancer progression. Notably, it has demonstrated the potential to disrupt the interaction between MDM2 and p53 proteins, which is crucial for cancer cell survival. By inhibiting this interaction, this compound may promote apoptosis in cancer cells .
Case Studies
- Antimicrobial Studies : A study evaluated various thiazole derivatives for their antimicrobial efficacy. The findings revealed that compounds structurally related to this compound exhibited notable activity against both bacterial and fungal pathogens .
- Cancer Cell Line Testing : In vitro studies utilizing human breast adenocarcinoma cell lines (MCF7) showed that derivatives similar to this compound had significant anticancer activity. The results indicated a dose-dependent response with IC50 values suggesting effective cytotoxicity .
Mechanism of Action
The mechanism of action of N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group and thiazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in the disruption of cellular processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-N-(1,3-thiazol-2-yl)benzamide
- 2-Hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid
Uniqueness
N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is unique due to its combination of a cyclopropane carboxamide group with a difluorobenzyl-thiazole structure. This unique combination enhances its binding affinity and specificity towards certain molecular targets, making it a promising candidate for further research and development.
Biological Activity
N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide (CAS Number: 946274-68-6) is a compound of interest due to its potential biological activities. The structure features a cyclopropanecarboxamide core, a thiazole moiety, and a difluorophenyl group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Molecular Formula
The molecular formula is , indicating the presence of fluorine, nitrogen, oxygen, and sulfur atoms.
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antitumor Activity : Some derivatives have shown efficacy in inhibiting tumor growth in vitro and in vivo.
- Antimicrobial Properties : The thiazole ring is known for its antimicrobial effects against various pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
- Antitumor Studies :
- Antimicrobial Activity :
- Enzyme Inhibition :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide, and how can reaction yields be optimized?
- Methodology : Synthesis of thiazole-carboxamide derivatives typically involves cyclization reactions under reflux conditions. For example, thiadiazole analogs (structurally related to the target compound) are synthesized using acetonitrile as a solvent and iodine-triethylamine systems for cyclization, achieving reaction times of 1–3 minutes . Optimize yields by varying stoichiometry, solvent polarity (e.g., DMF for cyclization), and purification via recrystallization or column chromatography. Monitor intermediates using TLC and characterize products via melting point analysis and NMR .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodology :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic space group P21/c with unit cell parameters a = 8.1600 Å, b = 7.6100 Å, c = 27.102 Å, β = 92.42°) .
- NMR spectroscopy : Confirm substituent positions using 1H and 13C NMR. For example, fluorophenyl protons resonate at δ 6.8–7.4 ppm, while thiazole carbons appear at δ 160–170 ppm .
- IR spectroscopy : Identify carboxamide C=O stretches (~1650–1700 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers analyze discrepancies between computational predictions and experimental crystallographic data for this compound?
- Methodology : Compare density functional theory (DFT)-optimized geometries with experimental X-ray data (e.g., bond angles like C3–C4–C7 = 125.2° vs. calculated values). Use software like Mercury or OLEX2 to refine structural models and assess thermal displacement parameters. Address contradictions by evaluating solvent effects or crystal packing forces (e.g., hydrogen bonds between amide groups and thiazole nitrogens ).
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the fluorophenyl and thiazole moieties?
- Methodology :
- Bioisosteric replacement : Substitute the 2,6-difluorophenyl group with chlorophenyl or methoxyphenyl analogs to assess electronic effects on receptor binding .
- Functional group modulation : Modify the cyclopropanecarboxamide moiety to evaluate steric constraints using in vitro assays (e.g., calcium mobilization in CHO-K1 cells ).
- Data analysis : Calculate EC50/IC50 values from dose-response curves and correlate with LogP or polar surface area to establish SAR trends .
Q. How can researchers address challenges in reproducing bioactivity results across different experimental models?
- Methodology : Standardize assay conditions (e.g., cell line passage number, serum concentration) and validate compound purity via HPLC (>95%). For receptor-binding studies, use competitive assays with 125I-labeled ligands to minimize variability . Cross-reference results with structural analogs (e.g., thiadiazole derivatives with known IC50 values ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
